tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-amino-3-oxospiro[4H-1,4-benzoxazine-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)14(21)19-12-10-11(18)4-5-13(12)23-17/h4-5,10H,6-9,18H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTWWAGSFLMUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Ring Formation via Michael Addition and Cyclization
A widely adopted approach involves constructing the benzo[b]oxazine and piperidine rings sequentially. For example, 3-oxocyclobutanecarboxylic acid derivatives serve as precursors for nitro group installation via oxime formation (hydroxylamine) and oxidation (urea hydrogen peroxide/trifluoroacetic anhydride). Subsequent Michael addition of methyl acrylate in the presence of DBU generates intermediates capable of intramolecular cyclization under basic conditions (K₂CO₃). This method achieved spirolactam formation in 55–72% yield for analogous structures.
Hydrogenation-Mediated Amination
Catalytic hydrogenation of nitro intermediates emerges as a critical step for introducing the 6-amino group. For instance, 6-nitro-3,4-dihydroisoquinoline derivatives undergo hydrogenation over palladium hydroxide (Pd(OH)₂) to yield 6-amino products with 90% efficiency. This method avoids harsh reducing agents, preserving the tert-butyl carbamate (Boc) protective group.
Detailed Methodologies and Reaction Optimization
Protective Group Management
The Boc group is introduced early in synthesis to shield the piperidine nitrogen. A representative protocol reacts 6-amino-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O) in DMF at 100°C for 3.5 hours, achieving quantitative protection. Deprotection, when required, employs acidic conditions (e.g., HCl in dioxane), though this risks oxazine ring instability.
Spiro Ring Closure
A pivotal step involves forming the spiro junction between the benzooxazine and piperidine moieties. One patent-described method uses o-nitrobenzenesulfonamide under potassium carbonate to facilitate ring closure, yielding a 27% isolated product after HPLC purification. Alternative routes employ DBU-mediated cyclization of nitro intermediates, achieving 72% yield for related spirocarbamates.
Lactamization
Intramolecular lactam formation is achieved via NaBH₄/NiCl₂ reduction of nitro groups followed by K₂CO₃ treatment. This two-step sequence converts nitro-spiro intermediates into the desired 3-oxo moiety with 40–52% efficiency.
Comparative Analysis of Synthetic Routes
Challenges in Purification and Scalability
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazine or piperidine derivatives .
Scientific Research Applications
The compound tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and analytical chemistry.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The incorporation of the amino group enhances the molecule's ability to interact with biological receptors, potentially leading to improved therapeutic efficacy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to penetrate bacterial membranes effectively, making it a candidate for developing new antibiotics. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.
Photochemical Applications
The unique photochemical properties of the compound enable its use in developing photoresponsive materials. Research indicates that compounds with similar structures can undergo reversible transformations upon exposure to light, which can be harnessed in applications such as smart coatings and sensors.
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing advanced polymeric materials. Its ability to form stable interactions with other monomers can enhance the mechanical and thermal properties of the resulting polymers.
Colorimetric Probes
The compound's ability to change color upon interaction with specific ions makes it an excellent candidate for developing colorimetric probes. Such probes can be used for quantitative analysis in environmental monitoring and food safety applications. Research has demonstrated that derivatives can selectively bind to metal ions or small molecules, providing a visual indication of their presence.
Sensor Development
Furthermore, the compound's structural features lend themselves well to sensor technology. By functionalizing surfaces with this compound, researchers can create sensors capable of detecting various analytes through changes in optical or electronic properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl
Biological Activity
Chemical Identity
tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is and it has a molecular weight of approximately 333.39 g/mol. This compound features a tert-butyl group, an amino group, and a carboxylate functional group, which are critical to its chemical reactivity and potential biological activity .
The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of functional groups like the amino and carboxylate enhances its binding affinity to specific sites on these targets, thereby modulating biological pathways .
Potential Applications
Research indicates that this compound may have applications in medicinal chemistry due to its capacity to influence biochemical processes. It has been investigated for potential roles in drug development targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation .
Case Studies
Several studies have explored the biological effects of similar compounds within the oxazine family. For instance:
- Enzyme Interaction Studies : Research has shown that derivatives of oxazine compounds can exhibit inhibitory effects on certain enzymes involved in metabolic pathways. These findings suggest that this compound might similarly affect enzyme activity.
- Receptor Binding Studies : Compounds with structural similarities have been evaluated for their ability to bind to neurotransmitter receptors. Preliminary data suggest that this compound could affect neurotransmission processes .
Comparative Analysis
The following table summarizes key features and biological activities of related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C17H23N3O4 | Contains amino and carboxylate groups | Potential enzyme inhibitor |
| Tert-butyl 6-chloro-2H-benzo[b][1,4]oxazine | C17H22ClN3O4 | Contains chlorine atom | Varies; potential for different reactivity |
| Tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine | C17H22BrN3O4 | Contains bromine atom | May exhibit distinct biological activities |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic tert-Butyl Carboxylates
Substituent Effects
Oxo Position and Ring System Variations
- 3-Oxo vs. 4-Oxo : The target compound’s 3-oxo group positions the carbonyl within the oxazine ring, influencing hydrogen-bond acceptor strength compared to 4-oxo derivatives (e.g., and ). This may affect binding affinity in enzyme inhibition assays.
- Oxazine vs. Oxazepine : The benzo[b][1,4]oxazepine core in introduces a seven-membered ring, increasing conformational flexibility compared to the six-membered oxazine in the target compound.
Q & A
Q. How can the synthesis of this spiro compound be optimized to achieve high purity (>95%)?
Methodological Answer: The synthesis of spiro compounds often involves multi-step reactions with careful control of coupling agents and protecting groups. For example, coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature are effective for forming amide bonds in structurally related piperidine-carboxylate derivatives . To optimize purity:
- Use HPLC or LC-MS to monitor reaction progress and identify by-products.
- Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) for purification, as demonstrated for bromo-substituted spiro analogs .
- Ensure anhydrous conditions and inert atmospheres (argon/nitrogen) to minimize side reactions .
Q. What purification techniques are most effective for removing brominated or dehalogenation by-products in analogous spiro compounds?
Methodological Answer: Brominated impurities (common in halogenated intermediates) can be addressed via:
- Recrystallization : Utilize solvents like ethanol or acetonitrile, leveraging differences in solubility between the target compound and brominated by-products (e.g., tert-butyl bromo-spiro derivatives have melting points >220°C, aiding recrystallization) .
- Flash Chromatography : Optimize mobile phases (e.g., gradient elution with 5–20% methanol in dichloromethane) to resolve halogenated impurities .
- Mass-Directed Purification : For persistent impurities, preparative HPLC with mass spectrometry detection ensures precise isolation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying synthetic routes (e.g., amidation vs. nucleophilic substitution)?
Methodological Answer: Yield discrepancies often arise from competing reaction pathways. For example:
- Amidation Routes : High yields (>80%) are achievable with DCC/DMAP but may produce urea by-products. Monitor via FT-IR for urea C=O stretches (~1640 cm⁻¹) .
- Nucleophilic Substitution : Lower yields (40–60%) in spiro systems may stem from steric hindrance. Computational modeling (e.g., DFT) can predict reactivity of the piperidine nitrogen and optimize leaving-group selection .
- Design of Experiments (DoE) : Use factorial analysis to isolate critical variables (e.g., temperature, solvent polarity) and identify optimal conditions .
Q. What advanced spectroscopic techniques are recommended to confirm the spiro architecture and amino group positioning?
Methodological Answer:
- 1D/2D NMR :
- High-Resolution Mass Spectrometry (HRMS) : Differentiates the molecular ion ([M+H]⁺) from isobaric impurities (e.g., deaminated derivatives) .
- X-ray Crystallography : Resolves spiro ring conformation and hydrogen-bonding networks, as demonstrated for structurally similar tert-butyl piperidine-carboxylates .
Q. How should researchers address discrepancies in toxicity data for structurally similar tert-butyl spiro compounds?
Methodological Answer:
- Comparative Toxicity Profiling : Cross-reference safety data for analogs (e.g., acute toxicity LD₅₀ values and GHS classifications). For example, tert-butyl piperidine derivatives with halogen substituents often exhibit higher acute toxicity (OSHA Hazard Class: Acute Toxicity 3) .
- In Silico Prediction : Tools like OECD QSAR Toolbox predict toxicity based on functional groups (e.g., amino vs. bromo substituents) .
- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic stability and reactive metabolite formation .
Q. What strategies mitigate oxidation of the 3-oxo group during long-term storage or reaction conditions?
Methodological Answer:
- Stabilizing Agents : Add antioxidants like BHT (butylated hydroxytoluene, 0.1% w/w) to storage solutions .
- Inert Atmospheres : Store under argon in amber glass vials to prevent photolytic and oxidative degradation .
- Low-Temperature Storage : Maintain at –20°C in anhydrous DMSO or acetonitrile to reduce ketone reactivity .
Notes on Contradictions and Validation
- Synthetic Route Reproducibility : Variations in tert-butyl deprotection efficiency (e.g., TFA vs. HCl) may lead to conflicting yields. Validate via kinetic studies comparing acid strength and reaction time .
- Biological Activity Confounders : Amino-substituted spiro compounds may exhibit off-target effects vs. bromo analogs. Use competitive binding assays to isolate target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
